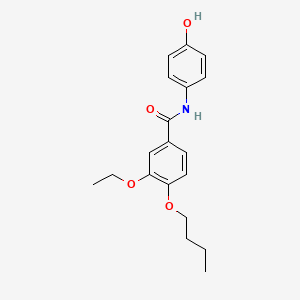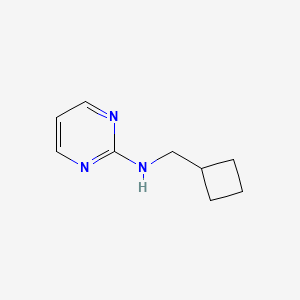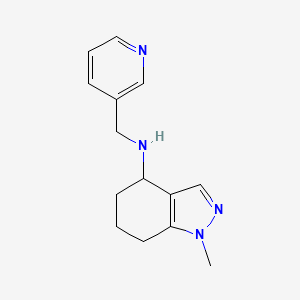![molecular formula C12H19N3O5S B7540904 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid, also known as CHA, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the inhibition of PDE activity. PDE catalyzes the hydrolysis of cAMP and cGMP, which leads to their degradation. By inhibiting PDE, this compound can increase the levels of cAMP and cGMP, which can activate various downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the anti-tumor effects of chemotherapy drugs. It has also been shown to have anti-inflammatory effects, reduce the levels of oxidative stress, and improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One of the advantages of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid is its selectivity for PDE, which allows for specific inhibition of PDE activity without affecting other cellular processes. It is also a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. However, one limitation of this compound is its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to enhance the anti-tumor effects of chemotherapy drugs, and further studies could explore its potential as a standalone therapy for cancer. Additionally, this compound could be used to study the role of PDE in other biological processes, such as neuronal signaling and immune function. Finally, future studies could explore the use of this compound in combination with other small molecule inhibitors to target multiple signaling pathways and enhance therapeutic efficacy.
合成法
The synthesis of 6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid involves the reaction of 5-amino-1-methylpyrrole-3-carboxylic acid with hexanoyl chloride to form 5-(hexanoylamino)-1-methylpyrrole-3-carboxylic acid. This intermediate is then reacted with sulfonyl chloride to form this compound.
科学的研究の応用
6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid has been widely used in scientific research as a tool to study the role of PDE in various biological processes. PDE is an important enzyme that regulates the levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in cells. By inhibiting PDE, this compound can increase the levels of cAMP and cGMP and affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
6-[(5-carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O5S/c1-15-8-9(7-10(15)12(13)18)21(19,20)14-6-4-2-3-5-11(16)17/h7-8,14H,2-6H2,1H3,(H2,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOXOQMAIPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)S(=O)(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7540826.png)
![4-[(3,6-Dichloro-1-benzothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7540832.png)

![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)

![1-[2-(2-Chlorophenyl)sulfanylacetyl]piperidine-3-carboxylic acid](/img/structure/B7540864.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[Methyl(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7540880.png)
![3-[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7540882.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540919.png)
